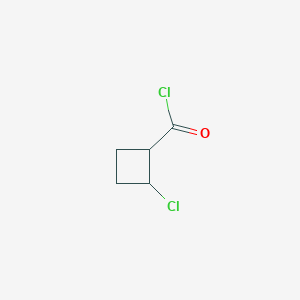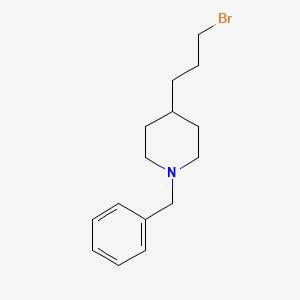
1-Benzyl-4-(3-bromopropyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(3-bromopropyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in various fields, particularly in medicinal chemistry, due to their diverse biological activities. This compound is characterized by a piperidine ring substituted with a benzyl group and a 3-bromopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(3-bromopropyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperidine with 1,3-dibromopropane under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The mixture is heated to reflux, allowing the substitution reaction to occur, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(3-bromopropyl)piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromopropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.
Reduction: The compound can be reduced to form 1-benzyl-4-propylpiperidine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Products include 1-benzyl-4-(3-azidopropyl)piperidine or 1-benzyl-4-(3-thiopropyl)piperidine.
Oxidation: Products include benzaldehyde or benzoic acid.
Reduction: Product is 1-benzyl-4-propylpiperidine.
Scientific Research Applications
1-Benzyl-4-(3-bromopropyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(3-bromopropyl)piperidine involves its interaction with specific molecular targets. The benzyl group enhances lipophilicity, facilitating membrane penetration. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The 3-bromopropyl group can undergo nucleophilic substitution, forming covalent bonds with target molecules, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
1-Benzylpiperidine: Lacks the 3-bromopropyl group, making it less reactive in nucleophilic substitution reactions.
4-(3-Bromopropyl)piperidine: Lacks the benzyl group, resulting in different biological activity and lipophilicity.
1-Benzyl-4-propylpiperidine: Formed by reduction of 1-Benzyl-4-(3-bromopropyl)piperidine, with different reactivity and biological properties.
Uniqueness: this compound is unique due to the presence of both benzyl and 3-bromopropyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthetic chemistry and medicinal research.
Properties
Molecular Formula |
C15H22BrN |
|---|---|
Molecular Weight |
296.25 g/mol |
IUPAC Name |
1-benzyl-4-(3-bromopropyl)piperidine |
InChI |
InChI=1S/C15H22BrN/c16-10-4-7-14-8-11-17(12-9-14)13-15-5-2-1-3-6-15/h1-3,5-6,14H,4,7-13H2 |
InChI Key |
WMUQBTCPHHEEGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCCBr)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


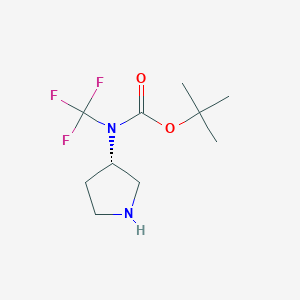
![hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid](/img/structure/B13958828.png)
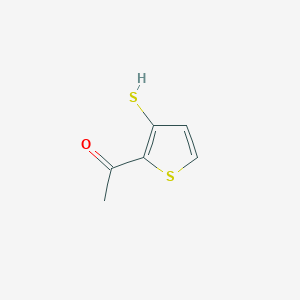
![2-Chloro-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13958861.png)
![Oxazolo[4,5-b]quinoxaline](/img/structure/B13958874.png)
![2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B13958875.png)
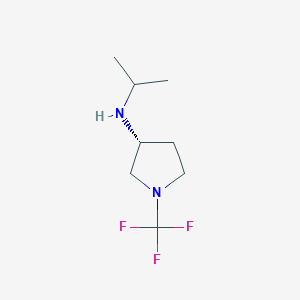
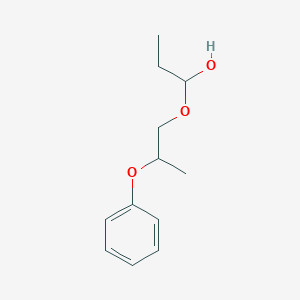
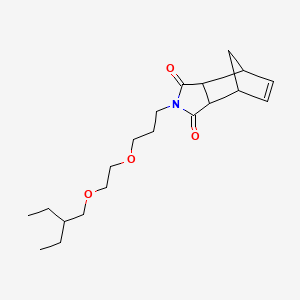
![2-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)ethan-1-ol](/img/structure/B13958911.png)
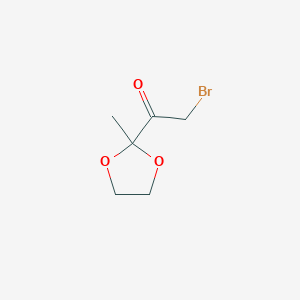
![2-Methyl-3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13958920.png)
